molecular formula C14H12N4O B12915070 4-anilino-3-phenyl-1H-1,2,4-triazol-5-one CAS No. 57735-14-5

4-anilino-3-phenyl-1H-1,2,4-triazol-5-one

Cat. No.: B12915070
CAS No.: 57735-14-5
M. Wt: 252.27 g/mol
InChI Key: YYVYJIBWMYCEGR-UHFFFAOYSA-N
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Description

4-Anilino-3-phenyl-1H-1,2,4-triazol-5-one is a chemical compound belonging to the 1,2,4-triazole family, a class of nitrogen-containing heterocycles known for their significant relevance in medicinal and agrochemical research. Compounds based on the 1,2,4-triazole scaffold, such as this one, are frequently investigated as key intermediates in organic synthesis and for their diverse biological activities. Research on analogous structures has demonstrated a broad spectrum of pharmacological properties, including antimicrobial, antifungal, anticonvulsant, and anti-inflammatory activities . Some 1,2,4-triazole derivatives are also recognized for their antioxidant properties and have been explored as potential anti-HIV agents . The structural features of this compound, specifically the anilino and phenyl substituents on the triazole-one core, make it a versatile building block for constructing more complex molecules. It can be used in various chemical transformations, such as acylation and ring-closure reactions, to develop novel heterocyclic systems like triazolotriazoles and triazinotriazoles, which are valuable in drug discovery programs . This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for verifying the suitability of this product for their specific applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57735-14-5

Molecular Formula

C14H12N4O

Molecular Weight

252.27 g/mol

IUPAC Name

4-anilino-3-phenyl-1H-1,2,4-triazol-5-one

InChI

InChI=1S/C14H12N4O/c19-14-16-15-13(11-7-3-1-4-8-11)18(14)17-12-9-5-2-6-10-12/h1-10,17H,(H,16,19)

InChI Key

YYVYJIBWMYCEGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=O)N2NC3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for 4 Anilino 3 Phenyl 1h 1,2,4 Triazol 5 One and Its Structural Analogues

Conventional and Green Synthesis Approaches to the 1,2,4-Triazolone Core

The synthesis of the 1,2,4-triazole (B32235) nucleus is a well-established area of heterocyclic chemistry, with several classical methods available. researchgate.net Traditional approaches often involve the cyclization of intermediates such as thiosemicarbazides or the reaction between hydrazides and amides, known as the Pellizzari reaction. researchgate.net Another conventional route is the Einhorn-Brunner reaction, which involves the condensation of hydrazines with diacylamines. researchgate.net These methods, while effective, can sometimes require harsh reaction conditions or the use of hazardous reagents.

In recent years, there has been a significant shift towards "green chemistry" principles in organic synthesis, aiming to develop more environmentally benign and efficient processes. nih.gov For the synthesis of 1,2,4-triazoles, green chemistry approaches include the use of microwave irradiation, which can significantly reduce reaction times and improve yields. researchgate.netorganic-chemistry.org Ultrasound-assisted synthesis is another green technique that has been successfully applied. nih.gov These methods often proceed in the absence of a catalyst or use more environmentally friendly solvents like water. nih.govorganic-chemistry.org Mechanochemistry, or reactions conducted by mechanical mixing in the absence of a solvent, also presents a green alternative for the synthesis of triazole systems. nih.gov

The 1,2,4-triazole ring exists in two tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the 1H form being the more stable of the two. nih.gov This tautomerism is an important consideration in the synthesis and characterization of these compounds.

Targeted Synthesis of the 4-anilino-3-phenyl-1H-1,2,4-triazol-5-one Scaffold

The specific architecture of this compound requires tailored synthetic strategies to introduce the aniline (B41778) and phenyl substituents at the correct positions of the triazolone ring.

Multi-step Reaction Protocols

Multi-step synthesis provides a controlled and versatile approach to constructing complex molecules like this compound. youtube.comyoutube.comyoutube.comyoutube.com A common strategy involves the initial formation of a 1,2,4-triazole precursor which is then further functionalized. For instance, a multi-step protocol might begin with the synthesis of a symmetrical 4-amino-1,2,4-triazole. chemmethod.com This intermediate can then undergo a series of reactions, such as condensation with an appropriate aldehyde or ketone, followed by further modifications to introduce the desired substituents. chemmethod.com

One reported multi-step synthesis of related 4-substituted-1,2,4-triazolidine-3,5-diones starts from aniline derivatives. researchgate.net The aniline is first reacted with 4-nitrophenyl chloroformate to form a carbamate (B1207046) derivative. researchgate.net This intermediate is then treated with ethyl carbazate (B1233558) to yield a semicarbazide, which subsequently undergoes cyclization to furnish the 1,2,4-triazolidindione ring in high yields. researchgate.net While this example leads to a dione, similar principles of building the core structure step-by-step can be applied to the synthesis of the target mono-one.

A research article details the synthesis of the related thiol derivative, 4-anilino-5-phenyl-4H-1,2,4-triazole-3-thiol, which can serve as a precursor. researchgate.net This compound is synthesized and then used as a starting material for further reactions. researchgate.net The conversion of the thione group (C=S) to a ketone group (C=O) is a known transformation, often achieved using reagents like mercuric acetate, which would yield the desired this compound. tandfonline.com

"One-pot" Synthesis Strategies for Related Triazolylphenylamines

"One-pot" synthesis, where multiple reaction steps are carried out in the same reaction vessel without isolating intermediates, offers significant advantages in terms of efficiency, time, and resource management. nih.govrsc.org Several one-pot methodologies have been developed for the synthesis of various triazole derivatives. nih.govresearchgate.netnih.gov

For example, a one-pot synthesis of 3-amino-1,2,4-triazoles has been developed that involves the formation of thioureas, followed by S-alkylation and subsequent ring closure. nih.gov This approach is suitable for creating a library of structurally diverse 1,2,4-triazoles in a time- and cost-effective manner. nih.gov Another efficient one-pot method for synthesizing substituted 1,2,4-triazoles involves the microwave-assisted reaction of hydrazines and formamide (B127407) without a catalyst. organic-chemistry.org

More complex one-pot reactions, often involving multiple components, have also been reported. A three-component reaction for the synthesis of thiazole (B1198619) derivatives, which are also nitrogen-containing heterocycles, highlights the power of this approach. acgpubs.org Similarly, a one-pot synthesis of triazolobenzodiazepines has been achieved through a decarboxylative [3 + 2] cycloaddition of nonstabilized azomethine ylides, followed by further intramolecular reactions. nih.gov While not directly yielding this compound, these strategies demonstrate the potential for developing a one-pot synthesis for this specific target by carefully selecting the appropriate starting materials and reaction conditions.

Functionalization and Derivatization Strategies

Once the this compound scaffold is obtained, it can be further modified to create a diverse range of derivatives. This functionalization is key to exploring the structure-activity relationships of this class of compounds.

Synthesis of Mannich Bases from Triazolones

The Mannich reaction is a classic organic reaction that involves the aminoalkylation of an acidic proton located on a substrate. researchgate.net In the context of 1,2,4-triazolones, the active hydrogen atom, typically on a nitrogen, can react with an aldehyde (commonly formaldehyde) and a primary or secondary amine to form a Mannich base. researchgate.netresearchgate.net These reactions are versatile and can be used to introduce a wide variety of aminoalkyl groups onto the triazole ring. researchgate.netnepjol.infonepjol.info

The synthesis of Mannich bases from 1,2,4-triazoles often proceeds by condensing the triazole with an aromatic aldehyde, followed by reduction to yield a secondary amine derivative. researchgate.net This intermediate then undergoes the Mannich reaction with formaldehyde (B43269) and a secondary amine. researchgate.net A study on 4-anilino-5-phenyl-4H-1,2,4-triazole-3-thiol demonstrated that it readily reacts with formaldehyde and various amines to produce the corresponding Mannich bases. researchgate.net It is highly probable that this compound would undergo similar reactions.

Reactants Product Type Reference
1,2,4-Triazolone, Aldehyde, AmineMannich Base researchgate.netresearchgate.net
4-Anilino-5-phenyl-4H-1,2,4-triazole-3-thiol, Formaldehyde, AmineMannich Base researchgate.net

Formation of Chloromethyl and Sulfide (B99878) Derivatives

The introduction of a chloromethyl group onto the triazole ring provides a reactive handle for further synthetic transformations. This is typically achieved by first reacting the triazolone with formaldehyde to produce a hydroxymethyl derivative. researchgate.net Subsequent treatment of this hydroxymethyl intermediate with a chlorinating agent, such as thionyl chloride, yields the corresponding chloromethyl derivative. researchgate.nettandfonline.comtandfonline.com

The resulting chloromethyl compound is an excellent electrophile and can readily react with various nucleophiles. For instance, reaction with thiols in the presence of a base like sodium ethoxide leads to the formation of sulfide derivatives. researchgate.nettandfonline.comtandfonline.com This allows for the introduction of a wide range of alkyl, aryl, and heteroaryl sulfide moieties. tandfonline.comtandfonline.com The general synthetic pathway is outlined below:

Starting Material Reagents Intermediate/Product Reference
4-Anilino-5-phenyl-4H-1,2,4-triazole-3-thiolFormaldehyde2-Hydroxymethyl derivative researchgate.net
2-Hydroxymethyl derivativeThionyl chloride2-Chloromethyl derivative researchgate.net
2-Chloromethyl derivativeThiolsSulfide derivatives researchgate.net
2-Chloromethyl-1,2,4-triazole-3-thioneThiolsSulfides tandfonline.comtandfonline.com

This strategy of creating a reactive chloromethyl intermediate followed by nucleophilic substitution is a powerful tool for creating diverse libraries of 1,2,4-triazole derivatives for further investigation. tandfonline.comtandfonline.comuobaghdad.edu.iq

Acylation Reactions of Triazolone Derivatives

The acylation of the 4-amino group in 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives is a key transformation for creating a diverse range of analogues. This reaction typically involves treating a 4-amino-1,2,4-triazol-5-one with an acylating agent, such as an acyl chloride.

One established method involves the reaction of 3-alkyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones with phenylacetyl chloride. nih.gov The reaction is generally carried out by heating the reactants in a suitable solvent like n-butyl acetate. This process yields the corresponding 3-alkyl-4-phenylacetylamino-4,5-dihydro-1H-1,2,4-triazol-5-ones. nih.gov The exocyclic amino group at the N-4 position acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride to form an amide bond.

Similarly, this acylation can be performed with other acyl chlorides. For instance, reacting 3-alkyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones with p-methoxybenzoyl chloride results in the formation of 3-alkyl-4-(p-methoxybenzoylamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones. nih.gov In a broader context, the acylation of the exocyclic amino group of 5-amino-1H- nih.govnih.govnih.govtriazole has been studied, highlighting that reactions with agents like acetyl chloride can lead to a mixture of isomers if not controlled. acs.org However, selective acylation of the exocyclic amino group is a common strategy. It has been noted that acetylation of the NH2 group at the 4-position can sometimes influence the biological activity of the resulting compound. mdpi.com

Table 1: Acylation of 4-Amino-1,2,4-triazol-5-one Derivatives

Triazolone SubstrateAcylating AgentSolventConditionProductReference
3-Alkyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-onePhenylacetyl chloriden-Butyl acetateHeating (7 hr)3-Alkyl-4-phenylacetylamino-4,5-dihydro-1H-1,2,4-triazol-5-one nih.gov
3-Alkyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-onep-Methoxybenzoyl chlorideNot specifiedNot specified3-Alkyl-4-(p-methoxybenzoylamino)-4,5-dihydro-1H-1,2,4-triazol-5-one nih.gov

Incorporation of N-thiourea and Imidazole (B134444) Moieties into Triazolone Analogues

The synthesis of triazolone analogues featuring N-thiourea and imidazole functionalities often begins with a carbohydrazide (B1668358) precursor, which can be conceptually derived from the triazolone core. A common route involves the reaction of hydrazides with isothiocyanates to form N,N-disubstituted thioureas. nih.gov These thiourea (B124793) derivatives then serve as versatile intermediates for further cyclization reactions to build additional heterocyclic rings.

The general synthesis of N-acyl thiourea derivatives involves the condensation of an acid chloride with ammonium (B1175870) thiocyanate (B1210189) to generate an isothiocyanate in situ. mdpi.com This is followed by the reaction with a primary amine or a hydrazide. For example, various hydrazides can be reacted with different aryl or alkyl isothiocyanates, typically under reflux in a solvent like ethanol, to produce the corresponding hydrazinecarbothioamides (thioureas). nih.govnih.gov

Once formed, these thiourea derivatives can undergo cyclization to form various heterocycles. For instance, N-thiourea derivatives can be cyclized to form imidazole rings. chemmethod.com One method involves reacting the thiourea derivative with a compound like 2-hydroxy-1,2-diphenylethan-1-one in a solvent such as dimethylformamide (DMF) to yield the imidazole derivative. chemmethod.com The mechanism for imidazole synthesis can vary, but often involves the nucleophilic attack of a nitrogen atom from the thiourea backbone onto a suitable electrophile, followed by cyclization and dehydration. youtube.com

Table 2: Synthesis of Thiourea and Imidazole Derivatives

Starting MaterialReagent(s)Intermediate/ProductKey TransformationReference
Hydrazide derivativesIsothiocyanate derivativesN,N-disubstituted thioureasThiourea formation nih.gov
Aroyl chloride1. Ammonium thiocyanate 2. Hydrazine (B178648)bis(Aroylthiourea)hydrazineThiourea formation researchgate.net
N-acyl derivative of a Schiff baseThiourea in alkaline solutionN-thiourea derivativeThiourea incorporation chemmethod.com
N-thiourea derivative2-Hydroxy-1,2-diphenylethan-1-one in DMFImidazole derivativeImidazole ring formation chemmethod.com

Ring Closure Reactions from Triazolone Precursors

The formation of the 1,2,4-triazol-5-one (B2904161) ring itself is a critical step achieved through various ring closure or cyclization reactions. A fundamental approach starts with thiosemicarbazide (B42300) or its derivatives. For example, heating thiosemicarbazide with formamide is a direct method to produce 1,2,4-triazole-3-thione, a closely related precursor. nih.gov

A more targeted synthesis for 5-substituted-1,2,4-triazole-3-thiones, which can be considered precursors to the corresponding triazol-5-ones, involves the cyclization of thiosemicarbazones. Benzoylthiosemicarbazide, when heated in a basic solution such as aqueous sodium hydroxide (B78521), undergoes intramolecular cyclization to yield 5-phenyl-1,2,4-triazole-3-thione. nih.gov This reaction involves the nucleophilic attack of one of the hydrazine nitrogens onto the carbonyl carbon, followed by dehydration to form the triazole ring.

Another important precursor to triazolone systems is urazole (B1197782). The synthesis of 4-phenylurazole, an analogue of the core triazolone structure, can be achieved by the cyclization of 4-phenyl-1-carbethoxysemicarbazide with a base. This urazole can then be oxidized to form 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), a highly reactive dienophile. researchgate.net This highlights a pathway where the triazolone ring is first formed and then further functionalized.

Furthermore, the reaction of ester ethoxycarbonylhydrazones with primary amines can lead to the formation of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-ones. nih.gov These methods demonstrate that the triazolone ring can be constructed from acyclic precursors through intramolecular condensation reactions, often driven by heat or the presence of a base or acid catalyst. nih.gov

Table 3: Ring Closure Reactions for Triazolone and Precursor Synthesis

PrecursorReagent/ConditionProductReaction TypeReference
Benzoylthiosemicarbazide20% Sodium hydroxide, heat5-Phenyl-1,2,4-triazole-3-thioneIntramolecular cyclization nih.gov
4-Phenyl-1-carbethoxysemicarbazideBase4-PhenylurazoleIntramolecular cyclization researchgate.net
ThiosemicarbazideFormamide, heat1,2,4-Triazole-3-thioneCyclocondensation nih.gov
Ester ethoxycarbonylhydrazonesPrimary amines4,5-Disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-oneCyclocondensation nih.gov

Chemical Reactivity and Transformation Studies of 4 Anilino 3 Phenyl 1h 1,2,4 Triazol 5 One and Its Derivatives

Oxidation and Reduction Pathways of Triazolone Analogues

The 1,2,4-triazolone ring system and its derivatives can undergo both oxidation and reduction, often leading to significant changes in the heterocyclic core or its substituents.

Oxidation: The oxidation of triazolone analogues can proceed at the heterocyclic ring or at susceptible substituents. A prominent example is the oxidation of 4-phenylurazole, an analogue where the anilino group is replaced by a hydrogen, which is readily converted to the highly reactive 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD). rsc.org This transformation is typically achieved using oxidizing agents like tert-butyl hypochlorite (B82951) or lead tetroxide and generates a potent dienophile. rsc.org

For amino-substituted triazolones, the reaction pathway can involve both the substituent and the ring. Studies on 3-amino-1,2,4-triazol-5-one (ATO), a structural analogue of the title compound, have shown it is highly susceptible to oxidation by manganese oxides like birnessite. nih.gov This process leads to the complete transformation and ring-opening of the triazole core, ultimately yielding urea, carbon dioxide (CO₂), and nitrogen gas (N₂). nih.gov In contrast, the nitro-substituted analogue, 3-nitro-1,2,4-triazol-5-one (NTO), is resistant to oxidation by the same mineral. nih.gov

Reduction: Reduction reactions primarily target reducible functional groups appended to the triazole scaffold, such as nitro groups. The catalytic reduction of aromatic nitro compounds is a standard method for producing the corresponding amines. mdpi.com This is highly relevant for derivatives of the title compound where a nitro group might be present on the phenyl or anilino moiety. For instance, various nitro-substituted phenyl-triazoles can be efficiently reduced to their amino counterparts. Common catalytic systems for this transformation include:

Palladium on carbon (Pd/C) with hydrogen gas (H₂) commonorganicchemistry.com

Iron (Fe) or Zinc (Zn) metal in acidic media commonorganicchemistry.com

Tin(II) chloride (SnCl₂) commonorganicchemistry.com

The choice of reagent can be critical for chemoselectivity, especially in the presence of other reducible groups. A direct analogue, 3-nitro-1,2,4-triazol-5-one (NTO), can be effectively reduced to 3-amino-1,2,4-triazol-5-one (ATO), demonstrating the viability of reducing a nitro group attached directly to the triazolone ring. nih.gov

PrecursorReagent/ConditionsProductReference
4-Phenylurazoletert-Butyl hypochlorite4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) rsc.org
3-Nitro-1,2,4-triazol-5-one (NTO)Biotransformation / Reduction3-Amino-1,2,4-triazol-5-one (ATO) nih.gov
3-Amino-1,2,4-triazol-5-one (ATO)Birnessite (Oxidation)Urea, CO₂, N₂ (Ring-opening) nih.gov
Generic Aromatic Nitro CompoundH₂/Pd/C, Fe/HCl, SnCl₂Aromatic Amine mdpi.comcommonorganicchemistry.com

Electrophilic and Nucleophilic Substitution Reactions on the Phenyl and Anilino Moieties

The phenyl and anilino rings of 4-anilino-3-phenyl-1H-1,2,4-triazol-5-one provide sites for substitution reactions, though their reactivity is heavily influenced by the electronic properties of the triazolone core and the amino bridge.

Electrophilic Substitution: The anilino moiety contains a strongly activating amino group (-NH-), which directs incoming electrophiles to the ortho and para positions of its phenyl ring. chemistrysteps.comlibretexts.org However, the high reactivity of the aniline (B41778) ring can lead to overreaction, such as polyhalogenation, and decomposition under harsh acidic conditions like direct nitration. libretexts.org In strongly acidic media, the amino group becomes protonated to form an anilinium ion, which is deactivating and a meta-director. chemistrysteps.com To achieve controlled substitution, particularly at the para-position, the reactivity of the amino group is often moderated by acetylation. The resulting acetanilide (B955) is less activated but still directs ortho and para, allowing for reactions like mononitration, after which the acetyl group can be removed via hydrolysis. libretexts.org

Conversely, the 3-phenyl ring is attached to the electron-deficient triazole core. chemicalbook.com The triazole ring acts as an electron-withdrawing group, deactivating the attached phenyl ring towards electrophilic attack. Therefore, electrophilic substitution on this ring would be expected to be slower than on benzene (B151609) and would likely occur at the meta-position.

Nucleophilic Substitution: The electron-withdrawing character of the triazole ring makes the attached C3-phenyl ring more susceptible to nucleophilic aromatic substitution (SNAr). chemicalbook.comyoutube.com This reactivity is significantly enhanced if the phenyl ring also bears strong electron-withdrawing groups (such as a nitro group) at the ortho or para positions relative to a good leaving group (e.g., a halide). youtube.com In such activated systems, a nucleophile can displace the leaving group. For nucleophilic aromatic substitution on aryl halides, fluoride (B91410) is often the best leaving group due to its high electronegativity, which makes the attached carbon highly electrophilic. youtube.com

Ring MoietyExpected ReactivityControlling FactorsReference
Anilino Ring Highly activated ortho, para-director for electrophilic substitution.Prone to overreaction. Protonation in acid leads to meta-direction. Reactivity can be moderated by N-acetylation. chemistrysteps.comlibretexts.org
Phenyl Ring Deactivated towards electrophilic substitution (likely meta-directing). Activated towards nucleophilic substitution.Deactivation is due to the electron-withdrawing triazole. SNAr requires a good leaving group and activating groups (e.g., -NO₂). chemicalbook.comyoutube.com

Ring-Opening Reactions of the Triazolone Core

While 1,2,4-triazoles are generally stable heterocyclic systems, the triazolone core can undergo ring-opening under specific, often harsh, conditions. nih.gov This can be initiated by strong nucleophiles or potent oxidizing agents.

One documented pathway involves the oxidative degradation of the triazolone ring. For example, the reaction of 3-amino-1,2,4-triazol-5-one (ATO) with the strong oxidant birnessite results in the complete cleavage of the heterocyclic ring. nih.gov The identified products of this reaction are urea, CO₂, and N₂, indicating the breakdown of the C-N backbone of the triazolone. nih.gov

In more complex fused systems, the opening of an adjacent ring can be induced by nucleophiles. For instance, treatment of certain tris chemistrysteps.comnih.govnih.govtriazolo rsc.orgchemicalbook.comnih.govtriazines with aqueous sodium hydroxide (B78521) leads to the cleavage of the central triazine ring, yielding a product consisting of three linked 1,2,4-triazole (B32235) rings, one of which is a triazol-5-one. This demonstrates the susceptibility of related fused systems to nucleophilic ring-opening.

Cycloaddition and Condensation Reactions Involving Triazolones

The triazolone scaffold and its derivatives are versatile substrates for cycloaddition and condensation reactions, enabling the synthesis of a wide array of more complex molecules.

Cycloaddition Reactions: The reactivity of the triazolone core in cycloadditions is exemplified by 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), which is generated by the oxidation of 4-phenylurazole. PTAD is renowned as one of the most powerful dienophiles in organic synthesis and participates readily in Diels-Alder [4+2] cycloaddition reactions with a vast range of dienes. rsc.org This high reactivity is attributed to the strained N=N double bond within the heterocyclic ring. This suggests that if this compound were oxidized to its corresponding azodicarbonyl derivative, it would be expected to exhibit similar powerful dienophilic properties.

Condensation Reactions: The N-H proton of the anilino group and the active methylene (B1212753) groups in some derivatives provide sites for condensation reactions. A closely related compound, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, readily undergoes condensation with various aromatic and aliphatic aldehydes. researchgate.netnih.gov This reaction typically occurs in an alcoholic solvent and leads to the formation of the corresponding Schiff bases (imines) at the 4-amino position. researchgate.netnih.gov

Furthermore, the 4-amino-triazole scaffold can participate in Mannich reactions. The reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with formaldehyde (B43269) and various primary or secondary amines yields the corresponding Mannich bases, where an aminomethyl group is introduced. zsmu.edu.uanih.gov These reactions highlight the nucleophilic character of the 4-amino group, a reactivity that is expected to be shared by the 4-anilino group of the title compound.

Reaction TypeReactant(s)Product TypeKey FeatureReference
Diels-Alder Cycloaddition PTAD (analogue) + DieneBicyclic AdductPTAD is a highly reactive dienophile. rsc.org
Schiff Base Condensation 4-Amino-triazole-thiol (analogue) + AldehydeImineReaction at the 4-amino group. researchgate.netnih.gov
Mannich Reaction 4-Amino-triazole-thiol (analogue) + Formaldehyde + AmineMannich BaseAminomethylation at a reactive nitrogen. zsmu.edu.uanih.gov

Rearrangement Processes and Isomerization within Triazole Systems

1,2,4-Triazole systems are known to undergo several types of isomerization, with tautomerism being the most prominent.

Annular Tautomerism: For asymmetrically substituted 1,2,4-triazoles, such as 3(5)-phenyl-1,2,4-triazol-5(3)-amine, annular tautomerism is a key feature. This compound can exist in two primary tautomeric forms: 3-phenyl-1H-1,2,4-triazol-5-amine and 5-phenyl-1H-1,2,4-triazol-3-amine. chemistrysteps.commdpi.com Structural studies have shown that both tautomers can co-exist in the crystalline state. chemistrysteps.commdpi.com The relative stability and geometry of these tautomers are influenced by electronic effects and steric factors. For example, in the crystal structure of the co-crystallized tautomers, the 3-phenyl-1,2,4-triazol-5-amine molecule is nearly planar, allowing for extensive π-electron delocalization between the amino group and the triazole ring. chemistrysteps.commdpi.com In contrast, the 5-phenyl-1,2,4-triazol-3-amine tautomer is non-planar, with a significant dihedral angle between the phenyl and triazole rings, which reduces electron delocalization. chemistrysteps.commdpi.com This principle of tautomerism is directly applicable to this compound, which can theoretically exist in different tautomeric forms involving the migration of the N1 proton.

Other Rearrangements: In more complex, fused triazole systems, thermal rearrangements such as the Dimroth rearrangement can occur. This process typically involves the cleavage of the heterocyclic ring followed by re-cyclization to form a more stable isomer. While not directly observed for the single triazolone ring, it is a known transformation for polycyclic systems containing 1,2,4-triazole moieties.

ProcessDescriptionExample CompoundStructural OutcomeReference
Annular Tautomerism Migration of a proton between ring nitrogen atoms.3(5)-Phenyl-1,2,4-triazol-5(3)-amineEquilibrium between 3-phenyl-5-amino and 5-phenyl-3-amino tautomers. chemistrysteps.commdpi.com

Computational and Theoretical Investigations of 4 Anilino 3 Phenyl 1h 1,2,4 Triazol 5 One

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a popular and versatile tool in computational chemistry for predicting a wide range of molecular properties with a good balance of accuracy and computational cost. For a molecule like 4-anilino-3-phenyl-1H-1,2,4-triazol-5-one, DFT calculations would be instrumental in understanding its fundamental chemical and physical characteristics.

Molecular Geometry Optimization and Vibrational Frequency Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

For instance, in a study of the related compound 3-phenyl-1,2,4-triazol-5-amine, the molecule was found to be essentially planar, with the phenyl ring making a very small dihedral angle with the triazole ring. Similar calculations for this compound would reveal the relative orientations of the phenyl and anilino groups with respect to the central triazole-5-one ring.

Once the geometry is optimized, vibrational frequency analysis is performed. This calculation serves two primary purposes: first, to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and second, to predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching of the C=O, N-H, and C-N bonds, or the bending of various parts of the molecule. These predicted frequencies can then be compared with experimental spectroscopic data to validate the computational model. For example, studies on similar triazole thiones have assigned experimental and calculated vibrational modes for N-H, C=N, and C=S stretching.

Table 1: Illustrative Optimized Geometrical Parameters for a 1,2,4-Triazol-5-one (B2904161) Derivative

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C3-N41.38N2-C3-N4108.5
N4-C51.40C3-N4-C5110.0
C5=O1.22N4-C5-N1105.5
C3-Phenyl1.48C5-N1-N2112.0
N4-Anilino1.42N1-N2-C3104.0
Note: This table is illustrative and does not represent actual calculated data for this compound.

Prediction of NMR Chemical Shifts (GIAO)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. By predicting the ¹H and ¹³C NMR spectra, researchers can gain detailed insights into the electronic environment of each atom in the molecule.

For this compound, GIAO calculations would predict the chemical shifts for all hydrogen and carbon atoms. These theoretical values can be correlated with experimental NMR data to confirm the molecular structure. For example, the chemical shift of the N-H proton in the triazole ring is a key indicator of its chemical environment. The predicted shifts for the carbons in the phenyl and anilino rings can also help to understand the electronic effects of these substituents on the triazole core. Studies on similar triazol-5-ones have shown a good correlation between GIAO-calculated and experimental chemical shifts, aiding in the structural elucidation of newly synthesized compounds.

Table 2: Illustrative Comparison of Experimental and GIAO-Calculated ¹³C NMR Chemical Shifts (ppm) for a 1,2,4-Triazol-5-one Derivative

AtomExperimental Shift (ppm)Calculated Shift (ppm)
C3147.6147.9
C5153.3153.1
Phenyl-C1'128.5128.8
Anilino-C1''141.8142.1
Note: This table is illustrative and does not represent actual data for this compound.

Analysis of Molecular Electrostatic Potentials and Frontier Molecular Orbitals

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and for predicting its reactivity. The MEP illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, the MEP would likely show a negative potential around the oxygen atom of the carbonyl group and the nitrogen atoms of the triazole ring, indicating these are sites susceptible to electrophilic attack. Conversely, the N-H proton would exhibit a positive potential, marking it as a site for nucleophilic interaction.

Frontier Molecular Orbital (FMO) analysis involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity. For the target molecule, the distribution of the HOMO and LUMO across the anilino, phenyl, and triazole moieties would reveal the likely centers of electronic transitions and reactivity.

Thermodynamic Properties Calculation

DFT calculations can also be used to predict the thermodynamic properties of a molecule, such as its standard enthalpy of formation (ΔH°f), standard entropy (S°), and heat capacity (Cv). These properties are derived from the calculated vibrational frequencies and are important for understanding the stability and reactivity of the compound under different temperature conditions.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular modeling and dynamics simulations can explore the dynamic behavior and conformational flexibility of the compound.

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the key conformational degrees of freedom would be the rotation around the C3-phenyl bond and the N4-anilino bond. A systematic conformational search or molecular dynamics simulation would identify the low-energy conformers and the energy barriers between them. This information is critical for understanding how the molecule might interact with biological targets, as the bioactive conformation may not be the absolute minimum energy structure. Molecular dynamics simulations on similar triazole derivatives have been used to study their binding modes with biological targets.

Future Directions and Research Perspectives for 4 Anilino 3 Phenyl 1h 1,2,4 Triazol 5 One

Development of Novel Synthetic Routes with Enhanced Efficiency

The future of research into 4-anilino-3-phenyl-1H-1,2,4-triazol-5-one will benefit from the development of more efficient and sustainable synthetic strategies. While classical methods for the synthesis of 1,2,4-triazole (B32235) derivatives exist, there is a continuous need for innovation to improve yields, reduce reaction times, and minimize the use of hazardous reagents.

Future synthetic explorations could focus on:

Microwave-Assisted Organic Synthesis (MAOS): This technique has the potential to significantly accelerate the synthesis of 5-substituted 3-amino-1,2,4-triazoles by enabling rapid and uniform heating of the reaction mixture. japer.in A proposed advantage is the potential for solvent-free reactions, aligning with the principles of green chemistry. japer.in

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and improved safety. The application of flow chemistry to the synthesis of this triazolone derivative could enable scalable and automated production.

Catalytic Approaches: Investigating novel catalysts for the cyclization and functionalization steps could lead to milder reaction conditions and improved selectivity. For instance, the use of p-Toluenesulfonic acid (PTSA) as a catalyst has shown promise in the synthesis of related triazoles. smolecule.com

Advanced Computational Approaches for Structure-Function Prediction

Computational chemistry offers powerful tools to predict the biological activity and physicochemical properties of molecules, thereby guiding and accelerating the drug discovery process. For this compound, future research should leverage these advanced computational methods.

Key computational approaches include:

Molecular Docking: This technique can be used to predict the binding affinity and orientation of this compound and its analogues within the active sites of various biological targets. For example, docking studies on other triazole derivatives have successfully predicted their interactions with enzymes like β-tubulin. nih.gov

Density Functional Theory (DFT) Calculations: DFT can provide insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. This information is crucial for understanding its chemical behavior and for designing derivatives with enhanced activity.

Quantitative Structure-Activity Relationship (QSAR) Studies: By developing QSAR models, it is possible to establish a mathematical relationship between the structural features of a series of related compounds and their biological activity. This can aid in the rational design of more potent analogues of this compound.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the interaction between the triazolone derivative and its biological target over time, offering a deeper understanding of the binding mechanism and stability of the complex.

Integrated Experimental and Theoretical Approaches in Mechanistic Studies

A comprehensive understanding of the reaction mechanisms and the mode of action of this compound at a molecular level is essential for its development as a therapeutic agent. Future research should focus on an integrated approach that combines experimental techniques with theoretical calculations.

Areas for mechanistic investigation include:

Elucidation of Reaction Pathways: Combining experimental kinetic studies with computational modeling can help to elucidate the detailed mechanisms of the synthetic reactions, including the identification of transition states and intermediates.

Investigation of Tautomerism: The 1,2,4-triazole ring can exist in different tautomeric forms, which can influence its biological activity. mdpi.com Spectroscopic techniques (NMR, IR) combined with computational energy calculations can determine the predominant tautomeric form of this compound under physiological conditions.

Probing Molecular Interactions: A combination of experimental methods like X-ray crystallography and spectroscopic analysis with computational tools such as Fukui functions and molecular electrostatic potential analysis can reveal the key intermolecular interactions responsible for the biological activity of the compound.

Exploration of New Biological Targets and Therapeutic Applications

The 1,2,4-triazole scaffold is a well-established pharmacophore present in a wide range of clinically used drugs with diverse therapeutic applications. Future research on this compound should aim to explore its potential against a broad spectrum of biological targets.

Promising therapeutic areas for investigation include:

Anticancer Activity: Numerous 1,2,4-triazole derivatives have demonstrated potent anticancer properties by targeting various mechanisms, including the inhibition of kinases, topoisomerases, and tubulin polymerization. nih.gov Screening this compound and its analogues against a panel of cancer cell lines could reveal novel anticancer leads.

Antimicrobial and Antifungal Activity: The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial and antifungal agents. The 1,2,4-triazole nucleus is a key component of several successful antifungal drugs, making this a promising area of investigation for the target compound. mdpi.com Studies on related 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives have already shown promising antimicrobial activities.

Anti-inflammatory and Analgesic Properties: Some 1,2,4-triazole derivatives have exhibited significant anti-inflammatory and analgesic effects. Evaluating the potential of this compound to modulate inflammatory pathways could lead to the development of new treatments for inflammatory disorders.

Antiviral Activity: Given that the 1,2,4-triazole ring is present in antiviral drugs like Ribavirin, exploring the antiviral potential of this compound against a range of viruses is a logical and potentially fruitful avenue of research.

Q & A

Q. What are the common synthetic routes for 4-anilino-3-phenyl-1H-1,2,4-triazol-5-one, and how are reaction conditions optimized?

The compound is typically synthesized via Schiff base formation. A general approach involves reacting 4-amino-1,2,4-triazol-5-one derivatives with aromatic aldehydes (e.g., benzaldehyde derivatives) under reflux conditions in ethanol or methanol, catalyzed by glacial acetic acid. For example, similar triazolones are synthesized by condensing 3-substituted-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one with substituted benzaldehydes ( ). Optimization includes varying solvent polarity, reaction time (typically 4–6 hours), and stoichiometric ratios of reactants. Purity is ensured via recrystallization from ethanol or acetone, followed by vacuum drying .

Q. What spectroscopic and computational methods are used to characterize this compound?

  • Experimental :
  • IR Spectroscopy : Identifies functional groups (e.g., C=O, N-H) via absorption frequencies. Experimental IR is compared to DFT/B3LYP or HF/6-311G(d,p)-calculated spectra scaled by adjustment factors (e.g., 0.9613 for B3LYP) .
  • NMR : 1H^1H and 13C^{13}C NMR chemical shifts are calculated using the GIAO method in Gaussian 09W and validated against experimental data via linear regression (δ_exp = a + b·δ_calc) using SigmaPlot .
    • Computational :
  • Structural optimization and electronic properties (HOMO-LUMO, dipole moments) are determined using DFT/B3LYP or HF methods with basis sets like 6-311G(d,p). Thermodynamic parameters (bond angles, Mulliken charges) are derived from optimized geometries .

Q. How do researchers predict the electronic and thermodynamic properties of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level is standard for calculating:

  • HOMO-LUMO energies : To assess reactivity and charge transfer.
  • Mulliken charges : To identify electrophilic/nucleophilic sites.
  • Thermodynamic parameters : Bond lengths, angles, and vibrational frequencies are compared to experimental data. Software like Gaussian 09W and Veda4f are used for spectrum simulation .

Advanced Research Questions

Q. How can discrepancies between theoretical and experimental spectroscopic data be resolved?

Discrepancies often arise from solvent effects, basis set limitations, or anharmonic vibrations. Mitigation strategies include:

  • Solvent correction : Using the Polarizable Continuum Model (PCM) in DFT calculations.
  • Scaling factors : Applying empirical adjustments (e.g., 0.9613 for B3LYP/6-311G(d,p) IR frequencies).
  • Statistical validation : Linear regression (δ_exp vs. δ_calc) with tools like SigmaPlot to quantify correlation coefficients (R² > 0.95 is ideal) .

Q. What strategies are employed to optimize the antimicrobial or antioxidant activity of triazolone derivatives?

  • Structural modification : Introducing electron-withdrawing/donating groups (e.g., nitro, methoxy) to the anilino or phenyl moieties.
  • Bioactivity assays :
  • DPPH radical scavenging : To assess antioxidant potential.
  • MIC (Minimum Inhibitory Concentration) tests : Against bacterial/fungal strains (e.g., S. aureus, E. coli).
    • QSAR modeling : Correlating electronic properties (e.g., HOMO energy) with bioactivity .

Q. How is the environmental impact of this compound assessed?

While direct ecotoxicity data for this compound is limited, analogous triazolones (e.g., NTO) are evaluated via:

  • Biodegradation studies : Anaerobic/aerobic batch tests with wastewater sludge to monitor metabolite formation (e.g., 3-amino-1,2,4-triazol-5-one).
  • Ecotoxicology :
  • Aquatic toxicity : Daphnia magna or Rana pipiens tadpole assays to determine LC₅₀ values.
  • Soil adsorption : Batch experiments measuring K_d (distribution coefficient) in diverse soils .

Methodological Notes

  • Synthesis : Use triethylamine as a base for aldehyde activation ().
  • Computational Tools : Gaussian 09W for DFT, Veda4f for IR assignments, and ORTEP-3 for crystallography ().
  • Data Analysis : SigmaPlot for regression analysis; error margins <5% are acceptable for NMR/IR correlations ().

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